3-Ethylpiperidine hydrochloride

Description

BenchChem offers high-quality 3-Ethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

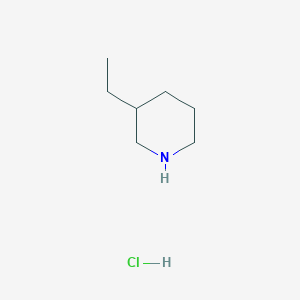

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOJWKBJOYERMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethylpiperidine HCl chemical structure and properties

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Whitepaper: 3-Ethylpiperidine HCl – Physicochemical Profiling and Synthetic Utility

Executive Summary

3-Ethylpiperidine Hydrochloride (3-EP·HCl) represents a "privileged scaffold" in modern medicinal chemistry. As a saturated, lipophilic heterocycle, it serves as a critical building block for modulating the physicochemical properties—specifically

Chemical Identity & Structural Analysis

3-Ethylpiperidine HCl is the hydrochloride salt of 3-ethylpiperidine, a cyclic secondary amine. The introduction of an ethyl group at the C3 position creates a chiral center, resulting in two enantiomers: (R)-3-ethylpiperidine and (S)-3-ethylpiperidine.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 3-Ethylpiperidine hydrochloride |

| CAS Number (Salt) | 567734-05-6 (Generic/Ref) / Verify specific vendor CAS |

| CAS Number (Free Base) | 13603-10-6 |

| Molecular Formula | |

| Molecular Weight | 149.66 g/mol (Salt); 113.20 g/mol (Base) |

| SMILES | CCC1CCCNC1.Cl |

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation. The ethyl substituent at C3 can exist in either an equatorial or axial position.

-

Equatorial Preference: To minimize 1,3-diaxial interactions, the ethyl group preferentially occupies the equatorial position.

-

Drug Design Implication: When incorporated into a drug molecule, this conformational bias dictates the spatial vector of the ethyl group, often used to fill hydrophobic pockets in target proteins (e.g., GPCRs or Kinases).

Physicochemical Properties

The conversion of the liquid free base to the hydrochloride salt significantly alters the physical state, enhancing stability and water solubility, which is critical for handling during GMP manufacturing.

| Property | 3-Ethylpiperidine (Free Base) | 3-Ethylpiperidine HCl (Salt) |

| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |

| Melting Point | -13°C (lit.) | 150–180°C (Range varies by polymorph) |

| Boiling Point | 152–156°C | N/A (Decomposes) |

| Solubility | Organic solvents (DCM, EtOH) | High in Water, Methanol, DMSO |

| pKa | ~11.0 (Secondary Amine) | ~10-11 (Conjugate acid) |

| Hygroscopicity | Low | Moderate to High (Desiccant storage required) |

Synthetic Routes & Manufacturing Methodologies

We distinguish between Industrial Bulk Synthesis (cost-driven) and Asymmetric Synthesis (chirality-driven).

Method A: Catalytic Hydrogenation (Industrial Standard)

The most scalable route involves the reduction of 3-ethylpyridine. This method produces racemic product and requires subsequent resolution if a specific enantiomer is needed.[1]

-

Precursor: 3-Ethylpyridine (obtained via condensation of aldehydes/ammonia or Friedel-Crafts alkylation).

-

Catalyst:

(Adams' catalyst) or -

Conditions: 3-5 atm

, Acetic Acid/Ethanol solvent, 25-60°C. -

Mechanism: Pyridine ring saturation occurs sequentially. The HCl salt is formed post-reaction by treating the filtrate with anhydrous HCl in diethyl ether or dioxane.

Method B: Asymmetric Synthesis (Rh-Catalyzed)

For high-value API intermediates requiring high Enantiomeric Excess (ee), a Rhodium-catalyzed asymmetric reductive Heck reaction is employed.[2][3]

-

Protocol: Reaction of aryl/alkyl boronic acids with phenyl pyridine-1(2H)-carboxylate.

-

Catalyst System:

with chiral phosphine ligands (e.g., (S)-Segphos).[3] -

Advantage: Yields enantioenriched 3-substituted piperidines directly, bypassing wasteful resolution steps.

Method C: Classical Chiral Resolution

To separate the racemate produced in Method A:

-

Resolving Agent: (S)-Mandelic acid or Di-benzoyl-L-tartaric acid.[4]

-

Process: The racemate is mixed with the chiral acid in ethanol. The diastereomeric salt of one enantiomer crystallizes preferentially due to solubility differences.[5]

-

Liberation: The salt is treated with NaOH to release the chiral free base, which is then converted to the HCl salt.

Visualization: Synthetic Pathways

The following diagram illustrates the industrial reduction pathway and the chiral resolution workflow.

Figure 1: Workflow for the synthesis of racemic 3-Ethylpiperidine HCl and subsequent chiral resolution.

Pharmacological Relevance & Applications

3-Ethylpiperidine is not typically a drug in itself but a pharmacophore modulator .

Lipophilicity Tuning in CNS Drugs

The ethyl group at C3 increases the lipophilicity (

-

Example: Analogues of Aminoglutethimide (aromatase inhibitor/anticonvulsant) utilize the ethyl-piperidine motif to optimize binding affinity.

Conformational Restriction in Kinase Inhibitors

In Janus Kinase (JAK) inhibitors, the 3-ethyl substituent locks the piperidine ring into a specific conformation. This reduces the entropic penalty upon binding to the ATP-binding pocket of the kinase.

-

Mechanism:[3] The ethyl group fills small hydrophobic sub-pockets (e.g., near the gatekeeper residue), improving selectivity over other kinases.

Antibacterial Potentiators

3-Substituted piperidines have been identified as efflux pump inhibitors.[6] By blocking the efflux mechanisms in Gram-negative bacteria, these moieties potentiate the activity of existing antibiotics like linezolid.

Handling, Safety, and Storage (SDS Summary)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage: Category 2A (Causes serious eye irritation).

-

Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood due to volatility and amine odor.

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container with desiccants (silica gel) at room temperature (15-25°C).

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56773405, 3-Ethylpiperidine hydrochloride. Retrieved from [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[3] Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

-

Thorarensen, A., et al. (2001). 3-Arylpiperidines as Potentiators of Existing Antibacterial Agents. Bioorganic & Medicinal Chemistry Letters, 11(10), 1355-1358. Retrieved from [Link]

Sources

- 1. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

3-Ethylpiperidine hydrochloride SDS safety data sheet

The following is an in-depth technical guide and safety analysis for 3-Ethylpiperidine Hydrochloride , designed for researchers and drug development professionals.

CAS: 58531-32-1 | Formula: C

Executive Summary

3-Ethylpiperidine hydrochloride is a critical saturated heterocyclic building block used extensively in medicinal chemistry. It serves as a core scaffold for introducing three-dimensionality (Fsp³) into drug candidates, moving away from flat aromatic structures to improve solubility and target selectivity. This guide addresses the specific safety protocols, physicochemical properties, and handling requirements for the hydrochloride salt, while distinguishing it from its volatile and corrosive free base precursor.

Chemical Identity & Physicochemical Profile

Unlike its free base counterpart (a flammable, corrosive liquid), the hydrochloride salt is a stable, albeit hygroscopic, solid. Understanding this phase difference is vital for accurate dosing and safety planning.

| Property | Data | Notes |

| IUPAC Name | 3-Ethylpiperidine hydrochloride | |

| CAS Number | 58531-32-1 | Specific to the HCl salt.[1] |

| Free Base CAS | 13603-10-6 | Reference for liquid precursor. |

| Molecular Formula | C | (C$7 |

| Molecular Weight | 149.66 g/mol | |

| Physical State | White to off-white solid | Crystalline powder. |

| Solubility | High in Water, Methanol | Moderate in Ethanol; Low in non-polar solvents. |

| Hygroscopicity | Moderate to High | Requires desiccated storage. |

| Acidity (pKa) | ~10–11 (estimated for cation) | Conjugate acid of a secondary amine. |

Hazard Identification & Risk Assessment

While the salt form mitigates the flammability and immediate corrosivity of the free base, it introduces specific toxicological risks. The ammonium cation functionality mimics biological substrates, leading to potential neurotoxicity if ingested.

GHS Classification (Salt Form)

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Mechanistic Toxicology[6]

-

Route of Entry: Inhalation of dust and oral ingestion are the primary risks.

-

Mechanism: Piperidine derivatives can act on nicotinic acetylcholine receptors. The 3-ethyl substitution increases lipophilicity compared to the parent piperidine, potentially enhancing blood-brain barrier (BBB) penetration.

-

Free Base Warning: If the salt is neutralized (e.g., during extraction workups), the resulting free base is a Category 1B Corrosive and Flammable Liquid .

Hazard Control Hierarchy

The following diagram illustrates the decision logic for PPE and Engineering controls based on the state of the substance (Solid Salt vs. Liquid Base).

Safe Handling & Experimental Protocols

Storage & Stability

-

Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The compound is hygroscopic; moisture absorption alters stoichiometry (affecting yield calculations) and can cause clumping.

-

Incompatibilities: Strong oxidizing agents (risk of exothermic reaction) and strong bases (liberates the volatile/flammable free base).

Handling Protocol (Solid State)

-

Weighing: Always weigh in a fume hood or a localized exhaust enclosure to prevent dust inhalation.

-

Static Control: Use anti-static weighing boats. Dry organic salts can accumulate static charge, causing scattering.

-

Dissolution: Add the solid to the solvent, not vice versa, to prevent splashing.

Synthesis Workflow: Salt-to-Base Conversion

Researchers often need the free amine for nucleophilic substitution reactions. This process generates the hazardous free base in situ.

Protocol:

-

Suspension: Suspend 3-ethylpiperidine HCl in DCM or Ethyl Acetate.

-

Neutralization: Slowly add 1.1 equivalents of saturated NaHCO₃ or 1M NaOH at 0°C.

-

Caution: Exothermic reaction.

-

-

Extraction: Separate the organic layer containing the free base.

-

Drying: Dry over MgSO₄.

-

Usage: Use the solution immediately. Do not concentrate to dryness unless strictly necessary, as the free base is volatile and flammable.

Emergency Response Mechanisms

| Scenario | Immediate Action | Medical/Follow-up |

| Inhalation (Dust) | Move to fresh air immediately. | If breathing is difficult, give oxygen. Monitor for respiratory edema. |

| Skin Contact | Brush off loose particles, then wash with soap/water for 15 min. | Remove contaminated clothing.[2][3][4][5][6][7] Watch for delayed irritation. |

| Eye Contact | Rinse cautiously with water for 15+ minutes.[5] | Critical: Remove contact lenses if present.[2][3][4][6][7][8] Seek ophthalmologist. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Call Poison Control. Administer activated charcoal if advised by medical professionals. |

| Spill (Solid) | Dampen with water to avoid dust, then sweep/scoop. | Place in hazardous waste container (Toxic/Irritant). |

Applications in Drug Development

3-Ethylpiperidine is a valuable "3D fragment." Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates.

-

Isostere Design: It acts as a lipophilic, non-aromatic bioisostere for phenyl or pyridine rings, improving metabolic stability.

-

Chiral Resolution: The 3-position is a stereocenter. The HCl salt is often the form used for chiral resolution via crystallization with tartaric acid derivatives.

-

Solubility Enhancement: Converting a drug candidate to a salt containing the piperidine moiety often improves aqueous solubility compared to the free base.

References

-

PubChem. (n.d.).[1] 3-Ethylpiperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperidine derivatives. Retrieved from [Link]

Sources

- 1. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. gustavus.edu [gustavus.edu]

3-Ethylpiperidine hydrochloride hygroscopic nature

Technical Whitepaper: Characterization and Management of Hygroscopicity in 3-Ethylpiperidine Hydrochloride

Executive Summary

3-Ethylpiperidine hydrochloride (3-EP[1]·HCl) is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. However, its utility is frequently compromised by its acute hygroscopicity—the tendency to adsorb and absorb atmospheric moisture. This uncontrolled water uptake leads to stoichiometry errors in downstream coupling reactions, deliquescence, and solid-state instability.[1]

This technical guide provides a rigorous framework for characterizing the hygroscopic nature of 3-EP·HCl using Dynamic Vapor Sorption (DVS) and establishing self-validating handling protocols to ensure data integrity in drug development.[1]

Part 1: Physicochemical Profile & Mechanism[1]

Chemical Identity and Properties

3-Ethylpiperidine hydrochloride exists as a secondary amine salt.[1] Unlike its free base counterpart (a liquid), the hydrochloride salt is a solid that relies on crystal lattice energy to maintain its form. However, the high hydration energy of the chloride ion often competes with these lattice forces.

| Property | Value / Description |

| CAS Number | 1787-52-6 (Generic/Base related) / Specific Salt CAS varies by enantiomer |

| Molecular Formula | C₇H₁₅N[1] · HCl |

| Molecular Weight | 149.66 g/mol |

| Physical State | White to off-white crystalline powder (dry); Deliquescent oil (wet) |

| Hygroscopicity Class | Class III (Very Hygroscopic) : >15% weight gain at 80% RH |

| Critical RH (CRH) | Estimated < 40% RH (requires empirical DVS verification) |

The Mechanism of Moisture Uptake

The hygroscopicity of 3-EP[2]·HCl is driven by the hydrogen-bonding potential of the piperidinium cation and the chloride anion.

-

Adsorption: Water molecules adhere to the crystal surface via H-bonding with surface Cl⁻ ions.[1]

-

Absorption: As humidity increases, water penetrates the crystal lattice, disrupting intermolecular forces.[1]

-

Deliquescence: Once the Critical Relative Humidity (CRH) is exceeded, the solid dissolves in its own sorbed water, forming a saturated solution.

Figure 1: Thermodynamic progression of moisture uptake in amine salts.[1]

Part 2: Analytical Characterization Protocols

To accurately use 3-EP·HCl, you must define its sorption isotherm.[1] Dynamic Vapor Sorption (DVS) is the industry gold standard for this analysis, superior to static desiccator methods.

Protocol: Dynamic Vapor Sorption (DVS) Profiling

Objective: Determine the Critical Relative Humidity (CRH) and total water capacity.

Experimental Parameters:

-

Instrument: SMS DVS Resolution or equivalent.

-

Sample Mass: 10–20 mg (ensure uniform monolayer coverage in pan).

-

Temperature: 25°C (Standard) and 40°C (Accelerated).

-

Solvent: Water (LC-MS Grade).[1]

Step-by-Step Workflow:

-

Pre-conditioning: Dry sample in-situ at 0% RH / 25°C for 6 hours or until dm/dt < 0.002% per minute. This establishes the true "dry mass" (m₀).

-

Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

-

Equilibrium Criterion: Hold at each step until mass change ( dm/dt ) < 0.002% min⁻¹.

-

Desorption Cycle: Ramp back from 90% to 0% RH to identify hysteresis (hydrate formation).

Data Interpretation Table:

| Observation | Interpretation | Action Required |

|---|---|---|

| Hysteresis Loop | Water is trapped in the lattice (hydrate formation).[1] | Dry at elevated temp (40°C+) under vacuum.[1] |

| Mass gain > 5% at 40% RH | Material is deliquescent.[1] | Handle exclusively in glove box or glove bag.[1] |

| Linear uptake | Surface adsorption only.[1] | Standard desiccation is sufficient.[1] |

Protocol: Water Content Verification (Karl Fischer)

Before any synthesis step, verify water content.[1]

-

Method: Coulometric Karl Fischer (for < 1% water) or Volumetric (for > 1%).[1]

-

Solvent System: Methanol/Formamide (7:[1]3) to ensure complete solubility of the salt.

-

Self-Validation: Run a water standard (e.g., 1.0% H₂O) before the sample.[1] Recovery must be 98–102%.[1]

Part 3: Impact on Pharmaceutical Synthesis

Failure to account for the hygroscopic nature of 3-EP·HCl leads to Stoichiometry Drift .

-

Scenario: You weigh 1.00 g of 3-EP·HCl assuming it is 100% pure.

-

Reality: If the material has absorbed 8% water, you are only adding 0.92 g of active amine.

-

Consequence: In a coupling reaction (e.g., amide bond formation), the limiting reagent is under-dosed, leading to unreacted electrophiles and difficult purification.

Correction Formula:

Part 4: Handling and Storage Protocols

This workflow ensures scientific integrity by preventing moisture contamination during experimental setup.[1]

The "Self-Validating" Weighing Protocol

Do not trust the bottle weight. Follow this closed-loop system:

Figure 2: Zero-defect handling workflow for hygroscopic starting materials.

Storage Specifications

-

Primary Container: Amber glass with Teflon-lined screw cap.[1]

-

Secondary Containment: Heat-sealed aluminized Mylar bag with activated molecular sieve packets.

-

Temperature: 2–8°C (Refrigerated). Note: Cold samples attract condensation immediately upon exposure to warm air.[1] See "Equilibrate" step above.

References

-

Surface Measurement Systems. (n.d.).[1][3] Dynamic Vapor Sorption (DVS) Analysis: Principles and Applications. Retrieved from [Link]

-

Newman, A. W., & Zografi, G. (2019).[1] Solid-State Characterization of Pharmaceuticals. In Storey, R. A. (Ed.), Solid State Characterization of Pharmaceuticals.[1] Wiley.[1]

-

Airaksinen, S., et al. (2005).[1][4] Role of Water in the Physical Stability of Solid Dosage Formulations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Guide: Storage Conditions and Stability of 3-Ethylpiperidine Hydrochloride

[1]

Executive Summary

3-Ethylpiperidine hydrochloride (CAS: 58531-32-1) is a piperidine derivative widely utilized as a structural motif in the synthesis of kinase inhibitors and GPCR ligands. While the hydrochloride salt form confers significantly improved thermal stability compared to its free base counterpart, it introduces a critical susceptibility to hygroscopicity .

This guide defines the rigorous storage protocols required to maintain the chemical integrity of 3-Ethylpiperidine hydrochloride. The core stability directive is moisture exclusion , as the compound exhibits deliquescent behavior under high humidity, leading to weighing errors, stoichiometry drift in synthesis, and potential hydrolysis of downstream intermediates.

Part 1: Physicochemical Profile & Stability Drivers[2][3]

To implement effective storage, one must understand the molecular behaviors driving degradation.

Chemical Identity

| Property | Detail |

| Chemical Name | 3-Ethylpiperidine hydrochloride |

| CAS Number | 58531-32-1 |

| Molecular Formula | C₇H₁₅N[1] · HCl |

| Molecular Weight | 149.66 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |

The Hygroscopicity Mechanism

The primary stability threat to 3-Ethylpiperidine HCl is atmospheric moisture. As an ionic salt, the crystal lattice energy is high, but the chloride counterion is a hard Lewis base that readily forms hydrogen bonds with water molecules.

-

Mechanism: Water adsorption occurs first on the crystal surface. If humidity exceeds the critical relative humidity (CRH) of the salt, the adsorbed water dissolves the surface ions, creating a saturated solution film. This leads to deliquescence , where the solid turns into a viscous liquid.

-

Impact: Solvated chloride ions become more mobile, potentially accelerating corrosion of metal spatulas or container seals.

Oxidation and Thermal Stability

-

Oxidation: The protonation of the secondary amine (nitrogen) in the HCl salt drastically reduces the electron density available for oxidation compared to the free base. However, if the salt is stored in the presence of moisture and bases, a localized equilibrium shift can generate trace free base, which is susceptible to N-oxidation.

-

Nitrosation Risk: CRITICAL SAFETY WARNING. Secondary amines and their salts can react with atmospheric nitrogen oxides (NOx) or adventitious nitrites to form N-nitrosamines , which are potent carcinogens. Storage away from nitric acid or nitrite sources is mandatory.

Part 2: Storage Protocols

The following protocols are designed to create a "Self-Validating System" where the storage environment actively prevents degradation triggers.

Environmental Control Hierarchy

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Recommended) or Cool Ambient (<25°C) | Low temperature reduces the kinetics of oxidation and increases the barrier to deliquescence. |

| Atmosphere | Inert Gas Overlay (Argon/Nitrogen) | Displaces oxygen and humidity. Argon is preferred as it is heavier than air, forming a stable blanket over the solid. |

| Humidity | < 30% Relative Humidity | Essential to prevent caking and deliquescence. |

| Light | Dark / Amber Glass | While not highly photosensitive, protection from UV prevents radical initiation of alkyl chain degradation. |

Container System

Do not rely on the vendor's original packaging for long-term storage once opened.

-

Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers (polyethylene) are permeable to moisture over time.

-

Secondary Seal: Parafilm® M or electrical tape wrapped clockwise around the cap-neck junction to prevent gas exchange.

-

Desiccation: Place the primary container inside a secondary jar containing active desiccant (e.g., indicating silica gel or Drierite™).

Handling Workflow (The "Dry Chain")

To maintain the "Trustworthiness" of the material, follow this handling logic:

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. Opening a cold vial in warm air causes immediate condensation on the solid.

-

Aliquot Strategy: If the material is used frequently, divide the bulk lot into single-use aliquots inside a glovebox or dry bag. This prevents repeated moisture exposure to the main stock.

Part 3: Stability Logic & Degradation Pathways (Visualization)

The following diagram illustrates the causal relationships between environmental stress and chemical failure modes for 3-Ethylpiperidine HCl.

Figure 1: Causal pathway of degradation showing the critical role of moisture in triggering physical and chemical instability.

Part 4: Quality Control & Analytical Verification

To validate the integrity of stored material, use the following analytical checkpoints.

Visual Inspection (First Pass)

-

Pass: Free-flowing white powder.

-

Fail: Clumping, yellow discoloration, or liquid droplets on the vial walls (indicates deliquescence or oxidation).

1H-NMR Verification

Run a standard proton NMR in D₂O or DMSO-d6.

-

Check for Water: In DMSO-d6, a sharp water peak at 3.33 ppm is expected, but excessive broadening or integration >1.0 equivalent indicates moisture contamination.

-

Check for Oxidation: Look for new signals downfield (near 8.0-8.5 ppm) which may indicate pyridine derivatives if extreme degradation occurred (dehydrogenation), though rare in HCl salts.

Chloride Content Titration

For precise stoichiometry in GMP settings:

-

Perform an argentometric titration (AgNO₃) to confirm the molar equivalent of Chloride.

-

Acceptance Criteria: 98.0% – 102.0% of theoretical value. A lower value suggests significant water weight gain.

Part 5: Safety & Handling (SDS Summary)

-

GHS Classification: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.

-

PPE: Nitrile gloves, safety glasses with side shields, and lab coat.

-

Incompatibility: Violent reaction with strong oxidizing agents. Incompatible with dicyanofurazan.[2][3]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gas).

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). 3-Ethylpiperidine Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved from

-

Shiya Biopharm. (2026).[1] Product Specification: 3-Ethyl-piperidine hydrochloride (CAS 58531-32-1).[1] Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: Piperidine Hydrochloride Storage and Stability. Retrieved from

-

Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. Purdue University Dissertation. Retrieved from

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethylpiperidine Hydrochloride from 3-Ethylpyridine

Abstract

This document provides a comprehensive guide for the synthesis of 3-Ethylpiperidine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the catalytic hydrogenation of 3-ethylpyridine to yield 3-ethylpiperidine, followed by its conversion to the stable hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, an exploration of various catalytic systems, critical safety considerations, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.

Introduction

Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and natural products.[1] The saturated heterocyclic ring of piperidine often imparts favorable pharmacokinetic properties to drug candidates. 3-Ethylpiperidine, specifically, serves as a key intermediate in the synthesis of various compounds targeting the central nervous system, including analgesics and neuroleptics.[2]

The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[1] This process, while conceptually simple, involves the reduction of a stable aromatic ring, which necessitates potent catalytic systems and careful control of reaction conditions.[1] This guide details a reliable and scalable laboratory procedure for the synthesis of 3-Ethylpiperidine hydrochloride starting from 3-ethylpyridine.

Reaction Overview and Mechanism

The synthesis is a two-step process:

-

Hydrogenation: The aromatic 3-ethylpyridine ring is reduced using hydrogen gas in the presence of a catalyst to form the saturated 3-ethylpiperidine.

-

Salt Formation: The resulting 3-ethylpiperidine (a free base) is treated with hydrochloric acid to form the more stable and easily handled 3-Ethylpiperidine hydrochloride salt.[3]

Reaction Pathway

Mechanism of Catalytic Hydrogenation

The hydrogenation of pyridine is challenging due to the aromatic stability of the ring.[4] The reaction is typically performed under pressure with a heterogeneous catalyst, such as platinum, palladium, rhodium, or ruthenium.[5][6][7]

The mechanism involves:

-

Adsorption: Both hydrogen gas (H₂) and the 3-ethylpyridine substrate adsorb onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

-

Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the catalyst surface to the adsorbed pyridine ring, breaking the π-bonds and leading to saturation.

-

Desorption: The final product, 3-ethylpiperidine, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

Using an acidic solvent like glacial acetic acid is a common and effective strategy.[5] The acid protonates the Lewis basic nitrogen atom of the pyridine ring. This protonation increases the ring's susceptibility to reduction and can prevent the nitrogen from acting as a catalyst poison.[1]

Comparative Analysis of Catalytic Systems

The choice of catalyst, solvent, and reaction conditions significantly impacts the efficiency and selectivity of the hydrogenation. Below is a summary of various systems reported for the hydrogenation of substituted pyridines.

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Typical Reaction Time (h) | Key Advantages/Considerations |

| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp. | Glacial Acetic Acid | 6 - 10 | Highly effective, mild temperature, acid enhances reactivity.[5] |

| Pd/C (Palladium on Carbon) | 5 - 50 | 25 - 100 | Methanol, Ethanol, Acetic Acid | 12 - 24 | Widely used, cost-effective, often requires acidic additive.[1][3] |

| Rh₂O₃ (Rhodium(III) oxide) | 5 | 40 | 2,2,2-Trifluoroethanol (TFE) | 16 | Effective under mild pressure and temperature.[2] |

| Ru (Ruthenium-based) | High | High | Various | Variable | Often used for high-temperature, high-pressure industrial applications.[6] |

| Rh/C (Rhodium on Carbon) | Low | Room Temp. | Various | Variable | Favorable for lower atmospheric pressure conditions.[5] |

Detailed Experimental Protocols

Safety Precaution: This synthesis involves flammable liquids, pyrophoric catalysts, corrosive acids, and high-pressure hydrogen gas. All procedures must be conducted in a certified, high-pressure reactor within a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, must be worn at all times.[8][9][10]

Protocol 1: Catalytic Hydrogenation of 3-Ethylpyridine

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines using Platinum(IV) oxide (PtO₂) in glacial acetic acid.[2][5]

Materials and Reagents:

-

3-Ethylpyridine (C₇H₉N)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid (CH₃COOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite® (diatomaceous earth)

-

High-pressure autoclave/hydrogenator equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

Procedure:

-

Reactor Setup: To a suitable high-pressure reactor vessel, add 3-ethylpyridine (e.g., 5.0 g).

-

Solvent Addition: Add glacial acetic acid as the solvent (e.g., 25-50 mL).[5]

-

Catalyst Addition: Under a gentle stream of inert gas (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (5 mol%).

-

Sealing and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor 3-5 times with an inert gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.

-

Reaction Execution:

-

Work-up:

-

Once the reaction is complete (pressure uptake ceases), stop the stirring and carefully vent the excess hydrogen gas.

-

Purge the reactor with an inert gas.

-

Open the reactor and dilute the reaction mixture with ethyl acetate.

-

CAUTION: The platinum catalyst may be pyrophoric upon exposure to air. Do not allow the filter cake to dry completely.[1] Carefully filter the mixture through a pad of Celite® to remove the catalyst. Immediately quench the filter cake with water.

-

Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

-

Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-ethylpiperidine as an oil.[1][5]

-

-

Purification (Optional): The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Synthesis of 3-Ethylpiperidine Hydrochloride

This protocol describes the conversion of the free base to its hydrochloride salt for improved stability and handling.[3]

Materials and Reagents:

-

Crude or purified 3-ethylpiperidine

-

Anhydrous diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Dry hydrogen chloride (HCl) gas or a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether).

Procedure:

-

Dissolution: Dissolve the 3-ethylpiperidine (e.g., 1.0 eq) in a suitable volume of anhydrous diethyl ether (e.g., 10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Place the flask in an ice-water bath to manage any exotherm.

-

Method A (HCl Gas): Slowly bubble dry HCl gas through the stirred solution. A white precipitate of 3-Ethylpiperidine hydrochloride will begin to form.[3] Continue bubbling until no more precipitate is observed.

-

Method B (HCl Solution): Alternatively, add a solution of HCl in an anhydrous solvent dropwise to the stirred solution until precipitation is complete.

-

Isolation:

-

Once precipitation is complete, stir the resulting slurry in the ice bath for an additional 30 minutes.

-

Collect the white solid by suction filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the white solid under vacuum to obtain pure 3-Ethylpiperidine hydrochloride.[3]

-

Safety and Handling

// Edges R1 -> P1; R1 -> P2; R1 -> P3; R1 -> C2; R2 -> C1; R2 -> C2; R3 -> P3; R3 -> C3; R4 -> P1; R4 -> P3; R4 -> C2; R5 -> P2; R5 -> P3; R5 -> C2; } dot Figure 2: Summary of key safety hazards and required controls.

-

3-Ethylpyridine: A flammable liquid with a strong, pungent odor.[11] It can cause irritation to the skin, eyes, and respiratory system.[8][12] Handle in a well-ventilated fume hood and store away from ignition sources.[8][11]

-

Hydrogen Gas: Extremely flammable. Hydrogenation must be performed in specialized high-pressure equipment designed to handle flammable gases. Ensure the system is free of leaks and that all oxygen has been purged before introducing hydrogen.

-

Catalysts (PtO₂, Pd/C): Heterogeneous catalysts, particularly after use (when they are finely divided and contain adsorbed hydrogen), can be pyrophoric and ignite spontaneously upon exposure to air.[1] The catalyst should be kept wet with solvent during filtration and handling. Quench the used catalyst carefully with water.

-

Solvents and Reagents: Glacial acetic acid is corrosive. Diethyl ether and ethyl acetate are highly flammable and volatile. Hydrogen chloride is a corrosive gas.[10] Handle all chemicals with appropriate care and PPE.

-

Pressure Equipment: Only trained personnel should operate high-pressure reactors. Regularly inspect the equipment for signs of wear or damage.

Characterization

The final product, 3-Ethylpiperidine hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: Pure 3-Ethylpiperidine hydrochloride has a defined melting point which can be compared to literature values.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The catalytic hydrogenation of 3-ethylpyridine is an effective and widely used method for the synthesis of 3-ethylpiperidine. The use of PtO₂ in acetic acid provides a reliable pathway under relatively mild conditions. Subsequent conversion to the hydrochloride salt yields a stable, solid product suitable for storage and further use in research and development. Adherence to strict safety protocols is paramount throughout the entire process due to the hazardous nature of the reagents and conditions involved.

References

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (n.d.). BenchChem.

- 3-ethylpyridine Cas 536-78-7 | Trusted Chemical Exporter. (n.d.). ChemicalBull.

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (2026). Journal of the American Chemical Society, 148(1). Retrieved February 14, 2026, from [Link]

- CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (n.d.). Google Patents.

- Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1835-1840.

- SAFETY DATA SHEET - 3-Ethylpyridine. (2025, December 24). Fisher Scientific.

-

Pyridine - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

- CN101723879B - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (n.d.). Google Patents.

-

Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022, February 4). Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

-

Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025, December 2). Nature Chemistry. Retrieved February 14, 2026, from [Link]

- Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. (n.d.). BenchChem.

- CN1246313C - New method for preparing 3-pyridine acetic hydrochloride. (n.d.). Google Patents.

- Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.

- HAZARD SUMMARY - Piperidine. (n.d.). New Jersey Department of Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. nj.gov [nj.gov]

- 11. 3-ethylpyridine Cas 536-78-7 | Trusted Chemical Exporter [chemicalbull.com]

- 12. 3-Ethylpyridine 98 536-78-7 [sigmaaldrich.com]

Reductive alkylation of piperidine with ethyl iodide protocol

Application Note & Protocol: Synthesis of N-Ethylpiperidine

A Comparative Guide to N-Alkylation Strategies: Direct Alkylation with Ethyl Iodide vs. Reductive Alkylation

Abstract

N-ethylpiperidine is a crucial tertiary amine intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its synthesis is a foundational operation in organic chemistry, often used to illustrate nucleophilic substitution and reductive amination principles. This document provides a comprehensive guide to two primary methods for the synthesis of N-ethylpiperidine from piperidine: direct N-alkylation using ethyl iodide and reductive alkylation (more accurately, reductive amination) using acetaldehyde. While direct alkylation with alkyl halides is a classic approach, reductive amination offers distinct advantages in control and selectivity.[2][3] This guide, intended for researchers and drug development professionals, details the mechanisms, provides step-by-step protocols, and discusses the critical parameters, safety considerations, and troubleshooting for both methodologies.

Introduction: Choosing the Right Path to N-Ethylpiperidine

The piperidine motif is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved pharmaceuticals.[4] Functionalization of the piperidine nitrogen is a key step in modifying the pharmacological properties of these molecules. The introduction of an ethyl group to form N-ethylpiperidine can be achieved through several synthetic routes.

This note will focus on two common laboratory-scale methods:

-

Direct N-Alkylation: This method involves the direct reaction of piperidine, a secondary amine, with an alkylating agent like ethyl iodide. It is a classic SN2 nucleophilic substitution reaction. While straightforward, a significant drawback is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt as an undesired byproduct.[5][6]

-

Reductive Alkylation (Reductive Amination): This is a powerful and often preferred method for N-alkylation.[7][8] It proceeds in two stages: the reaction of piperidine with a carbonyl compound (acetaldehyde in this case) to form an intermediate iminium ion, followed by the in-situ reduction of this intermediate with a hydride-based reducing agent.[9] A key advantage of this method is that the reaction inherently stops at the tertiary amine stage, preventing the formation of quaternary salts.[10][11]

The choice between these methods depends on factors such as substrate compatibility, desired selectivity, reagent availability, and scale.

Mechanistic Overview

Mechanism of Direct N-Alkylation with Ethyl Iodide

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide. This displaces the iodide ion, which serves as a good leaving group, to form the N-ethylpiperidinium iodide salt. A base is typically added to neutralize the salt and regenerate the free tertiary amine.

Caption: Workflow for Direct N-Alkylation of Piperidine.

Mechanism of Reductive Alkylation

This process is a one-pot reaction that involves two key steps:[7]

-

Iminium Ion Formation: The nucleophilic piperidine attacks the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a tertiary iminium ion.

-

Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), donates a hydride (H⁻) to the electrophilic carbon of the iminium ion.[12] This reduction yields the final product, N-ethylpiperidine. NaBH(OAc)₃ is particularly effective as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[13]

Caption: Mechanism of Reductive Alkylation.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Piperidine is a flammable, corrosive, and toxic liquid.[14][15][16] Ethyl iodide is a toxic and volatile alkylating agent. Acetaldehyde is extremely volatile and flammable. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[17]

Protocol 1: Direct N-Alkylation with Ethyl Iodide

This protocol is adapted from standard laboratory procedures for amine alkylation.[6]

Materials:

-

Piperidine (1.0 eq)

-

Ethyl iodide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (anhydrous), sufficient to make a 0.2 M solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine, anhydrous potassium carbonate, and anhydrous acetonitrile.

-

Reagent Addition: While stirring vigorously, add ethyl iodide dropwise to the suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up (Quenching): Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KI).

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any remaining acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 129-131°C.[18]

Protocol 2: N-Alkylation via Reductive Alkylation

This protocol is based on the widely used reductive amination procedure developed by Abdel-Magid et al. using sodium triacetoxyborohydride.[12]

Materials:

-

Piperidine (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve piperidine and acetaldehyde in anhydrous 1,2-dichloroethane. Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride to the solution in portions over 10 minutes. The addition may be slightly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or DCE (2x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by fractional distillation as described in Protocol 1.

Data Summary and Comparison

| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Alkylation | Rationale / Notes |

| Ethyl Source | Ethyl Iodide | Acetaldehyde | Acetaldehyde is less toxic and more economical than ethyl iodide. |

| Key Reagent | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) | The choice of reducing agent in Protocol 2 is critical for selectivity.[13][19] |

| Temperature | Room Temp to Reflux | Room Temperature | Reductive alkylation is typically performed under milder temperature conditions. |

| Primary Byproduct | Quaternary Ammonium Salt | None (reaction stops at tertiary amine) | This is the key advantage of reductive alkylation for selectivity.[11] |

| Work-up | Filtration and Extraction | Aqueous Quench and Extraction | The quench in Protocol 2 must be done carefully due to gas evolution. |

| Typical Yield | 75-85% | 85-95% | Yields are highly dependent on conditions and purification. |

| Safety Concerns | Alkylating agent toxicity | Volatility of acetaldehyde, handling of hydride | Both protocols require careful handling in a fume hood.[14] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion (Both Protocols) | Impure or wet reagents/solvents. | Use freshly distilled piperidine and anhydrous solvents. Ensure reagents are dry. |

| Formation of Byproduct (Protocol 1) | Over-alkylation due to high concentration or prolonged heating. | Add ethyl iodide slowly. Avoid excessive heating. Use piperidine as the limiting reagent. |

| Incomplete Reaction (Protocol 2) | Inactive reducing agent. | Use a fresh bottle of NaBH(OAc)₃; it is moisture-sensitive. |

| Emulsion during Work-up | Formation of salts. | Add more brine to the separatory funnel to help break the emulsion. |

Conclusion

Both direct N-alkylation and reductive alkylation are effective methods for the synthesis of N-ethylpiperidine. Direct alkylation with ethyl iodide is a classic method but suffers from a lack of selectivity, often leading to the formation of quaternary ammonium salts. For applications demanding high purity and selectivity, reductive alkylation with acetaldehyde and a mild reducing agent like sodium triacetoxyborohydride is the superior methodology.[3] It offers milder reaction conditions, higher yields, and avoids the problematic over-alkylation, making it a more robust and reliable choice in a modern drug discovery and development setting.

References

-

Reductive amination - Wikipedia. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

-

Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Available at: [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

-

Li, G., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3427. Available at: [Link]

-

Allery, A. (2022). Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

-

Yoon, N. M., Kim, E. G., & Sung, J. (1993). Borohydride Exchange Resin, a New Reducing Agent for Reductive Amination. Synthetic Communications, 23(11), 1595-1599. Available at: [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

-

Lane, C. F. (1975). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 203-220. Available at: [Link]

-

SynArchive. Eschweiler-Clarke Reaction. Available at: [Link]

-

Organic Syntheses. Piperidine, 1-ethyl-. Available at: [Link]

-

Belen'kaya, E. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6934. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

-

Sharma, P., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 323-345. Available at: [Link]

-

Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Available at: [Link]

-

Semantic Scholar. The Leuckart Reaction. Available at: [Link]...

-

Clemente, F., Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(11), 3196. Available at: [Link]

-

Chemistry LibreTexts. The Leuckart Reaction. Available at: [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

-

Chemistry Steps. Reductive Amination. Available at: [Link]

-

O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571. Available at: [Link]

-

MacMillan, D. W. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Available at: [Link]

- Google Patents. (1990). EP0384288A2 - Piperidine compounds and their preparation and use.

-

Penta Chemicals. (2024). SAFETY DATA SHEET - Piperidine. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Piperidones and Piperidines. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. Available at: [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. N-ETHYL PIPERAZINE. Available at: [Link]

- Google Patents. (2007). CN1962649A - Process for synthesizing N-ethyl piperazidine.

-

PubChem. N-Ethylpiperidine. Available at: [Link]

Sources

- 1. CAS 766-09-6: N-Ethylpiperidine | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. chemos.de [chemos.de]

- 17. fishersci.at [fishersci.at]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

Procedure for converting 3-ethylpiperidine free base to hydrochloride salt

Abstract & Scope

This technical guide details the procedure for converting 3-ethylpiperidine (free base) into its hydrochloride salt (3-ethylpiperidinium chloride). 3-Ethylpiperidine is a secondary amine often used as a chiral building block in pharmaceutical synthesis. The free base is prone to oxidation and is a volatile liquid; conversion to the hydrochloride salt stabilizes the compound, facilitates handling as a solid, and ensures precise stoichiometry for downstream reactions.

This protocol prioritizes anhydrous methods to prevent the formation of hygroscopic gums ("oiling out"), a common failure mode in piperidine salt synthesis.

Chemical Context & Safety

Reaction Mechanism

The reaction is a Brønsted-Lowry acid-base neutralization. The lone pair on the piperidine nitrogen accepts a proton from hydrogen chloride, forming an ionic lattice stabilized by chloride anions.

Critical Material Attributes (CMAs)

| Property | 3-Ethylpiperidine (Free Base) | 3-Ethylpiperidine HCl (Salt) |

| State | Colorless to pale yellow liquid | White crystalline solid |

| MW | 113.20 g/mol | 149.66 g/mol |

| Solubility | Miscible in organic solvents, water | Soluble in water, EtOH; Insoluble in Et₂O, Hexanes |

| Stability | Oxidizes over time; Volatile | Stable; Hygroscopic (absorbs moisture) |

| CAS | 13603-10-6 | N/A (Derivative) |

Safety Warning:

-

Exotherm: The neutralization is highly exothermic. Uncontrolled addition can cause solvent boiling.

-

Corrosivity: HCl (gas or solution) is corrosive. Work in a fume hood.

-

Hygroscopicity: The salt will absorb atmospheric water, turning into a sticky gum if not handled under dry conditions.

Protocol A: Anhydrous Precipitation (High Purity)

Recommended for: Drug development, analytical standards, and long-term storage.[1] Yield Target: >90%

Materials

-

Substrate: 3-Ethylpiperidine (>98% purity).[2]

-

Primary Solvent: Dichloromethane (DCM) or Ethanol (Absolute).

-

Acid Source: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether.[1] (Avoid aqueous HCl).

-

Antisolvent: Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

Step-by-Step Procedure

-

Dissolution:

-

Dissolve 10.0 g (88.3 mmol) of 3-ethylpiperidine in 50 mL of dry DCM in a round-bottom flask.

-

Note: DCM is chosen for its ability to solubilize the base but not the salt, aiding precipitation.

-

-

Thermal Control:

-

Place the flask in an ice-water bath (0–5°C). Stir magnetically.

-

Why? Cooling suppresses the exotherm and increases the supersaturation ratio, promoting finer crystal formation.

-

-

Acid Addition:

-

Calculate 1.1 equivalents of HCl (97.1 mmol).

-

Add the HCl solution (e.g., ~24.3 mL of 4M HCl/Dioxane) dropwise over 20 minutes.

-

Observation: White fumes may form initially; a white precipitate should begin to crash out.

-

-

Crystallization & Aging:

-

Remove the ice bath and allow the slurry to stir at room temperature for 1 hour.

-

Antisolvent Step: If the yield appears low (solution is still cloudy but not thick), slowly add 50 mL of anhydrous Diethyl Ether to force complete precipitation.

-

-

Isolation:

-

Filter the solid using a sintered glass funnel (Buchner) under inert gas (Nitrogen/Argon) if possible to prevent moisture uptake.

-

Wash the cake 3x with cold Diethyl Ether.

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 12 hours. Store in a desiccator.

-

Protocol B: Recovery from "Oiling Out"

Scenario: If the salt forms a sticky gum instead of a powder (common with impurities or wet solvents), follow this remediation.

-

Decant: Pour off the supernatant solvent.[3]

-

Trituration: Add fresh anhydrous Diethyl Ether to the gum.

-

Mechanical Stress: Scratch the side of the flask vigorously with a glass rod while stirring. This provides nucleation sites.

-

Sonication: Briefly sonicate the flask to break up the oil droplets into a solid suspension.

-

Recrystallization: If trituration fails, dissolve the gum in a minimum amount of hot Isopropanol (IPA), cool slowly, and add Ether until turbid.

Process Logic & Workflow (Visualization)

Caption: Decision tree for 3-ethylpiperidine salt formation, highlighting the critical "oiling out" remediation loop.

Quality Control & Validation

To ensure the protocol was successful, perform the following validation steps:

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (D₂O or DMSO-d6) | Shift of |

| Stoichiometry | Silver Nitrate Titration | Chloride content: 23.6% ± 0.5% (Theoretical). |

| Purity | Melting Point | Sharp range (Expected >200°C; compare to reference standard). Broad range indicates wetness. |

| Residual Solvent | GC-Headspace | < 5000 ppm (ICH limits). |

References

-

PubChem. (n.d.).[4] 3-Ethylpiperidine Compound Summary. National Library of Medicine. Retrieved February 14, 2026, from [Link][1]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on counter-ion selection and salt properties).

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Mechanistic support for amine protonation).

Sources

- 1. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 2. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes & Protocols: 3-Ethylpiperidine Hydrochloride as a Versatile Intermediate for the Synthesis of Novel Cholinesterase Inhibitors

Abstract

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease.[1][2] The core therapeutic principle involves elevating acetylcholine levels in the synaptic cleft by inhibiting the enzymes responsible for its breakdown, primarily acetylcholinesterase (AChE).[1] The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, including the potent AChE inhibitor, Donepezil.[3][4][5] This document provides a comprehensive guide for researchers, detailing the strategic use of 3-Ethylpiperidine hydrochloride as a starting intermediate for the synthesis of a novel, potential cholinesterase inhibitor. We present a detailed, field-tested synthetic protocol, followed by a robust in vitro protocol for evaluating the compound's inhibitory activity using the classic Ellman's method.

Introduction: The Strategic Importance of Piperidine Scaffolds

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[2] Cholinesterase inhibitors (ChEIs) function by slowing the degradation of ACh, thereby enhancing cholinergic neurotransmission.[1] Many potent ChEIs share a common structural feature: a piperidine ring. This heterocyclic moiety is crucial for establishing key interactions within the active site of the acetylcholinesterase enzyme.[3][6][7]

Donepezil, a leading therapeutic for Alzheimer's, features a benzylpiperidine unit that interacts with the enzyme's peripheral anionic site (PAS).[8] This highlights the value of substituted piperidines as foundational building blocks in the design of new and potentially more effective ChEIs. 3-Ethylpiperidine hydrochloride is a commercially available and versatile starting material, offering a strategic entry point for creating diverse libraries of novel piperidine derivatives for screening and development.[9]

Mechanism of Cholinesterase Inhibition

AChE terminates nerve impulses by hydrolyzing ACh into choline and acetate.[10] ChEIs block this process. They can be classified as reversible, pseudo-irreversible, or irreversible inhibitors.[10][11] Reversible inhibitors, the class targeted in this guide, typically bind to the enzyme's active site non-covalently, competing with the natural substrate, ACh.[12] The active site contains an anionic site, which binds the quaternary ammonium of acetylcholine, and an esteratic site containing a catalytic triad (Ser-His-Glu) that performs the hydrolysis.[10]

Sources

- 1. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ninho.inca.gov.br [ninho.inca.gov.br]

- 9. nbinno.com [nbinno.com]

- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. medlink.com [medlink.com]

Synthesis of dopamine autoreceptor agonists using 3-Ethylpiperidine

Application Note: Synthesis and SAR Profiling of Dopamine Autoreceptor Agonists Derived from 3-Ethylpiperidine

Part 1: Introduction & Scientific Context

In the development of selective dopamine autoreceptor agonists, the 3-substituted piperidine scaffold represents a "gold standard" pharmacophore, exemplified by the classic probe 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine] . While the 3-hydroxyphenyl moiety is traditionally considered essential for high-affinity

This guide details the synthesis of N-substituted-3-ethylpiperidine derivatives (specifically the N-n-propyl analog). These compounds serve as vital aliphatic bioisosteres to decouple the effects of aromaticity from steric bulk in Structure-Activity Relationship (SAR) studies. By synthesizing these analogs, researchers can quantify the specific contribution of the aromatic ring to autoreceptor selectivity (presynaptic vs. postsynaptic).

Part 2: Experimental Workflow & Logic

The synthesis strategy employs a convergent approach. We utilize 3-ethylpiperidine as the core nucleophile, subjecting it to reductive amination to generate the tertiary amine. This method is preferred over direct alkylation (using alkyl halides) to minimize over-alkylation (quaternization) and ensure high yields of the secondary/tertiary amine product.

Workflow Diagram: Synthesis of N-Propyl-3-Ethylpiperidine

Caption: Synthetic pathway converting 3-ethylpyridine to the target dopamine autoreceptor probe via catalytic hydrogenation and reductive amination.

Part 3: Detailed Protocols

Protocol A: Preparation of 3-Ethylpiperidine Core

Note: If commercial 3-ethylpiperidine is available, proceed to Protocol B. This step is required if starting from the pyridine precursor.

Rationale: Catalytic hydrogenation of the pyridine ring is the most efficient route to the saturated piperidine. Platinum(IV) oxide (Adams' catalyst) is selected for its ability to reduce pyridines under mild pressure without requiring high temperatures that could cause ring opening.

Materials:

-

3-Ethylpyridine (CAS: 536-78-7)

-

Platinum(IV) oxide (PtO₂)[1]

-

Glacial Acetic Acid[1]

-

Hydrogen gas (H₂)[1]

-

Parr Hydrogenator

Step-by-Step Procedure:

-

Dissolution: Dissolve 5.0 g (46.6 mmol) of 3-ethylpyridine in 50 mL of glacial acetic acid in a Parr hydrogenation bottle.

-

Catalyst Addition: Carefully add 250 mg (5 wt%) of PtO₂. Caution: PtO₂ can be pyrophoric in the presence of H₂; add to the wet solution.

-

Hydrogenation: Connect the bottle to a Parr shaker. Evacuate and purge with H₂ three times. Pressurize to 50 psi (3.4 bar) and shake at room temperature for 12 hours.

-

Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% NH₄OH). The starting material (UV active) should disappear; the product is not UV active (stain with Ninhydrin).

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse with ethanol.

-

Neutralization: Concentrate the filtrate under reduced pressure. Basify the residue with 4M NaOH to pH > 12.

-

Extraction: Extract with Diethyl Ether (3 x 50 mL). Dry combined organics over anhydrous MgSO₄.

-

Isolation: Carefully remove the solvent (product is volatile). Yield is typically >90%.

Protocol B: Synthesis of N-n-propyl-3-ethylpiperidine (Target Agonist)

Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones (if present). This route avoids the formation of quaternary ammonium salts common in direct alkylation.

Materials:

-

3-Ethylpiperidine (from Protocol A)[1]

-

Propionaldehyde (CAS: 123-38-6)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Acetic Acid (catalytic)

Step-by-Step Procedure:

-

Solution Prep: In a round-bottom flask, dissolve 1.13 g (10 mmol) of 3-ethylpiperidine in 30 mL of anhydrous DCM.

-

Aldehyde Addition: Add 0.64 g (11 mmol, 1.1 eq) of propionaldehyde.

-

Acidification: Add Glacial Acetic Acid (0.6 g, 10 mmol) to buffer the reaction (optimal pH 4-5 for imine formation). Stir for 30 minutes at room temperature.

-

Reduction: Cool to 0°C. Add NaBH(OAc)₃ (3.18 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification:

-

Dry organics over Na₂SO₄ and concentrate.[1]

-

Purify via flash column chromatography (Silica gel; Eluent: 0-5% MeOH in DCM).

-

-

Salt Formation (For Bioassay): Dissolve the free base in diethyl ether and add 1M HCl in ether dropwise. Filter the white precipitate (Hydrochloride salt) and dry under vacuum.

Part 4: Data Analysis & Validation

To validate the synthesis as a successful dopamine autoreceptor probe, the compound must be compared against the reference standard (3-PPP). The following table summarizes the expected SAR trends derived from historical data on 3-substituted piperidines.

Table 1: Comparative SAR of 3-Substituted Piperidine Dopamine Agonists

| Compound | R-Group (N) | 3-Substituent | Receptor Affinity (D2 High) | Autoreceptor Selectivity | Role in Research |

| 3-PPP | n-Propyl | 3-Hydroxyphenyl | High ( | High | Clinical Reference |

| Target Molecule | n-Propyl | 3-Ethyl | Low/Moderate | Undefined | Steric Probe |

| Analog A | n-Butyl | 3-Ethyl | Moderate | Moderate | Lipophilicity Check |

| Analog B | H | 3-Ethyl | Inactive | None | Precursor Control |

Interpretation:

The 3-Ethyl analog typically shows significantly reduced affinity compared to 3-PPP , confirming that the aromatic ring in 3-PPP is essential for

Part 5: Mechanistic Visualization (SAR Logic)

The following diagram illustrates the pharmacophore comparison that this synthesis is designed to test.

Caption: Comparison of the aromatic 3-PPP agonist vs. the 3-Ethyl probe synthesized in this protocol.

References

-

Hacksell, U., et al. (1981).[2] "3-Phenylpiperidines.[1][2][3][4][5][6] Central dopamine-autoreceptor stimulating activity."[2][4][7] Journal of Medicinal Chemistry, 24(12), 1475-1482.[2]

-

Carlsson, A. (1983). "Dopamine receptor agonists: intrinsic activity vs. state of receptor." Journal of Neural Transmission, 57(1-2), 309-315.

-

Thorberg, S. O., et al. (1987). "Synthesis and dopamine autoreceptor activity of a 5-(methylmercapto)methyl-substituted derivative of (+/-)-3-PPP." Journal of Medicinal Chemistry. (Note: Contextual SAR reference).

-

BenchChem Protocols. (2025). "Synthetic Routes to 3-Alkyl-Substituted Piperidines."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and dopamine autoreceptor activity of a 5-(methylmercapto)methyl-substituted derivative of (+/-)-3-PPP (3-(3-hydroxyphenyl)-1-n-propylpiperidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. D2 autoreceptor switches CB2 receptor effects on [3 H]-dopamine release in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 3-Ethylpiperidine Hydrochloride

Case ID: PUR-3EP-HCl Compound: 3-Ethylpiperidine hydrochloride CAS: 58531-32-1 (Salt) | 13603-10-6 (Free Base) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

Welcome to the Advanced Purification Support Center. You are likely processing 3-Ethylpiperidine hydrochloride , a critical saturated heterocyclic building block.